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molecular formula C9H11NO2 B175897 4-(Pyridin-2-yl)butanoic acid CAS No. 102879-51-6

4-(Pyridin-2-yl)butanoic acid

Cat. No. B175897
M. Wt: 165.19 g/mol
InChI Key: HUWVYTTVLDALOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05464830

Procedure details

A solution of diethyl β-(2-pyridyl)-ethylmalonate (25 g, 94 mmol) in ethanol (100 mL) and NaOH (1M, 200 mL) was refluxed for 2 hours. The ethanol was removed by distillation, and the solution was acidified with concentrated H2SO4. The resulting solution was refluxed for 30 minutes, and then the pH was adjusted to 4. The solvent was removed and the residue was dried under vacuum. The residue was suspended in ethanol and filtered. The ethanol was removed to yield 4-(2-pyridyl)butanoic acid (46) (12 g).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH:9](C(OCC)=O)[C:10]([O:12]CC)=[O:11]>C(O)C.[OH-].[Na+]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1=C(C=CC=C1)CCC(C(=O)OCC)C(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was refluxed for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ethanol was removed

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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